molecular formula C8H6BrFO B1324263 1-(4-BroMo-3-fluorophenyl)ethanone CAS No. 304445-49-6

1-(4-BroMo-3-fluorophenyl)ethanone

Cat. No.: B1324263
CAS No.: 304445-49-6
M. Wt: 217.03 g/mol
InChI Key: VCTWSAITPPCBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6BrFO. It is a colorless liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluorophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(3-fluorophenyl)ethanone using bromine in the presence of a catalyst. Another method involves the reaction of 4-bromo-3-fluorobenzene with ethyl acetate in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-3-fluorophenyl)ethanone serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For example, it has been utilized in the synthesis of compounds that inhibit fatty acid amide hydrolase (FAAH), a target for pain relief medications . The ability to modify its structure makes it a valuable compound for structure-activity relationship (SAR) studies in drug development.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is employed as a building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and carbonyl chemistry. Researchers have reported its use in synthesizing diverse organic compounds through methodologies like the Weinreb amide reaction, which simplifies the formation of α-halo ketones .

Material Science

The compound's unique properties also lend themselves to applications in material science. It can be incorporated into polymer matrices or used as a precursor for functional materials that exhibit specific electronic or optical properties. Research has indicated potential uses in the development of sensors or electronic devices due to its electronic characteristics derived from the bromine and fluorine substituents .

A notable study focused on synthesizing derivatives of this compound to evaluate their biological activities against certain cancer cell lines. The derivatives were modified at the carbonyl position, leading to compounds that exhibited significant cytotoxicity against breast cancer cells. The study highlighted how structural modifications could enhance therapeutic efficacy while maintaining favorable pharmacokinetic profiles .

Case Study 2: Environmental Applications

Another research effort investigated the environmental degradation pathways of this compound in aquatic systems. The findings revealed that under UV irradiation, the compound could undergo photodegradation, producing less harmful byproducts. This property suggests potential applications in environmental remediation strategies where such compounds are prevalent .

Mechanism of Action

1-(4-Bromo-3-fluorophenyl)ethanone can be compared with other similar compounds, such as:

  • 1-(4-Bromo-2-fluorophenyl)ethanone
  • 1-(4-Bromo-3-chlorophenyl)ethanone
  • 1-(4-Bromo-3-methylphenyl)ethanone

Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring of this compound makes it unique. This combination of substituents can influence its reactivity and the types of reactions it undergoes, as well as its biological activity .

Comparison with Similar Compounds

Biological Activity

1-(4-Bromo-3-fluorophenyl)ethanone, also known as 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, is an organic compound with significant biological activities. This compound is characterized by the presence of both bromine and fluorine substituents on its aromatic ring, which enhances its reactivity and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including research findings, case studies, and relevant data.

  • Molecular Formula : C8H8BrClFNO
  • Molecular Weight : 268.51 g/mol
  • CAS Number : 1260679-52-4

The structure of this compound features a central ethanone moiety attached to a substituted phenyl group, with the electron-withdrawing effects of the bromine and fluorine atoms significantly influencing its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. The compound may alter enzyme activity or receptor binding, leading to various physiological effects.

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their signaling pathways.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been shown to exhibit inhibitory effects on mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in several cancer types such as gliomas and acute myeloid leukemia (AML) .

Case Study: IDH Inhibition

A study demonstrated that compounds similar to this compound effectively inhibited mutant IDH activity, resulting in decreased levels of 2-hydroxyglutarate (2-HG), a metabolite associated with tumorigenesis .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could offer therapeutic benefits for neurodegenerative diseases.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Enzyme InhibitionInhibits mutant IDH proteins
Antitumor ActivityReduces tumor growth in preclinical models
NeuroprotectionModulates neurotransmitter systems

Synthesis and Applications

The synthesis of this compound typically involves reactions between 4-bromo-3-fluoroacetophenone and amines under controlled conditions. This compound serves as an intermediate in the synthesis of other bioactive molecules and has applications in drug development due to its unique structural features .

Toxicology Studies

Preliminary toxicological assessments indicate that while this compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile comprehensively.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-Bromo-3-fluorophenyl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation , where a bromo-fluoro-substituted benzaldehyde derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 4-bromo-3-fluorobenzaldehyde can be acylated under anhydrous conditions to introduce the ethanone group . Alternative methods include oxidation of prochiral alcohols using KMnO₄ or CrO₃ under controlled acidic conditions, though yields may vary depending on steric and electronic effects of substituents .

Key Considerations :

  • Catalyst selection (AlCl₃ vs. FeCl₃) impacts reaction efficiency.
  • Solvent choice (e.g., dichloromethane or CS₂) affects reaction kinetics.

Q. How is this compound characterized structurally?

Primary Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C-3 and bromine at C-4) .
  • X-ray Crystallography : Single-crystal analysis using SHELX software refines bond lengths and angles. For example, C=O bond lengths typically range 1.21–1.23 Å, and halogen substituents influence packing motifs .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 231.96 for C₈H₆BrFO) .

Q. What are the typical reactions of this compound in organic synthesis?

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol (1-(4-bromo-3-fluorophenyl)ethanol), useful in chiral intermediate synthesis .
  • Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura cross-coupling with arylboronic acids to form biaryl derivatives, facilitated by Pd(PPh₃)₄ and base (e.g., K₂CO₃) .
  • Halogen Exchange : Fluorine can be replaced via SNAr reactions under basic conditions (e.g., KF in DMF) .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for halogen-substituted acetophenones be resolved?

Discrepancies often arise from competing reaction pathways (e.g., over-oxidation or dehalogenation). For example:

  • Cross-Coupling vs. Friedel-Crafts : Palladium-catalyzed methods (Suzuki) may offer higher regioselectivity but require rigorous exclusion of moisture, whereas Friedel-Crafts acylation is moisture-tolerant but less selective .
  • Optimization Strategy : Use design of experiments (DoE) to vary catalyst loading, temperature, and solvent polarity. For instance, Pd(OAc)₂ with SPhos ligand in THF at 80°C improves coupling efficiency .

Data Comparison :

MethodYield RangeKey Limitation
Friedel-Crafts45–65%Byproduct formation
Suzuki Cross-Coupling70–85%Sensitivity to O₂/H₂O

Q. How do hydrogen-bonding patterns influence the crystal packing of halogenated acetophenones?

Fluorine and bromine substituents direct supramolecular assembly via halogen bonding (C–Br⋯O=C) and weak hydrogen bonds (C–H⋯F). For this compound:

  • Graph Set Analysis : Etter’s notation reveals R₂²(8) motifs from C–H⋯O interactions and C–Br⋯π contacts (3.5–3.7 Å) .
  • Thermodynamic Stability : Fluorine’s electronegativity enhances dipole interactions, lowering melting points (e.g., 55–58°C for bromo-fluoro derivatives vs. 60–65°C for non-fluorinated analogs) .

Q. What strategies mitigate steric hindrance in derivatizing this compound?

  • Protection/Deprotection : Temporarily protect the ketone as a ketal (e.g., ethylene glycol/H⁺) before functionalizing the aromatic ring .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics for bulky substituents (e.g., 100°C, 20 min vs. 6 hrs conventional heating) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries to optimize reaction conditions .

Q. Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models (e.g., Gaussian) to resolve structural ambiguities .
  • Safety Protocols : Handle bromo-fluoro derivatives in fume hoods due to potential lachrymatory effects .

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTWSAITPPCBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628540
Record name 1-(4-Bromo-3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304445-49-6
Record name 1-(4-Bromo-3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-3-fluorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of crude 1-(4-bromo-3-fluorophenyl)ethanol oil (from Step 1) in DCM (100 mL) was added pyridinium dichromate (8.96 g, 23.82 mmol). The mixture was stirred overnight at room temperature. To the mixture was added celite, the reaction mixture was filtered through a celite pad and rinsed several times with DCM. The filtrate was concentrated under reduced pressure. The crude material was purified by column chromatography [SiO2, 40 g, heptane/ethyl acetate] providing 1-(4-bromo-3-fluorophenyl)ethanone (3.08 g) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.96 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-3-fluoro-N-methoxy-N-methylbenzamide (Step 1, 58.5 g, 223 mmol) in tetrahydrofuran (500 mL) was added 3M of methylmagnesium chloride in THF (125 mL, 380 mmol) at 0° C. The reaction mixture was stirred for 1 hour at 0° C., and was quenched with cold aqueous ammonium chloride solution (150 mL). The organic layer was separated and concentrated under reduced pressure. The residue was re-dissolved in ethyl acetate (100 mL). The aqueous layer was diluted with water (100 mL) and was extracted with ethyl acetate (3×50 mL). The organic extracts were combined, washed with brine, and dried over magnesium sulfate. Filtration and concentration under reduced pressure gave the product (48.4 g) which was used in the next reaction step without further purification.
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-BroMo-3-fluorophenyl)ethanone
1-(4-BroMo-3-fluorophenyl)ethanone
1-(4-BroMo-3-fluorophenyl)ethanone
1-(4-BroMo-3-fluorophenyl)ethanone
1-(4-BroMo-3-fluorophenyl)ethanone
1-(4-BroMo-3-fluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.